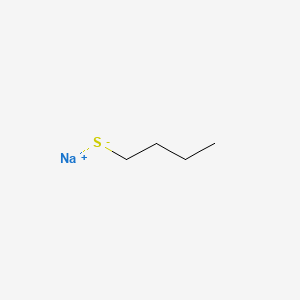

Sodium 1-butanethiolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;butane-1-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-79-5 (Parent) | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197274 | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-86-6 | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium butane-1-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 1-Butanethiolate from 1-Butanethiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium 1-butanethiolate from 1-butanethiol. It is intended for an audience of researchers, scientists, and professionals in drug development. The document delves into the fundamental chemical principles, offers detailed and validated experimental protocols, outlines critical safety considerations, and discusses methods for the characterization of the final product. The synthesis, which involves the deprotonation of 1-butanethiol, is a cornerstone reaction for generating a potent nucleophile widely used in the formation of carbon-sulfur bonds—a key structural motif in numerous pharmaceuticals and advanced materials. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthesis for reliable and reproducible outcomes.

Introduction: The Significance of this compound

This compound, the sodium salt of 1-butanethiol, is a powerful nucleophile due to its negatively charged sulfur atom.[1] This high electron density makes it an effective agent for creating carbon-sulfur (C-S) bonds, which are integral to a wide range of organic molecules.[1] Its primary application lies in nucleophilic substitution reactions, particularly SN2 reactions with substrates like alkyl halides to form thioethers.[1]

Beyond synthetic organic chemistry, this compound finds utility in materials science for creating nanoparticles and modifying metal surfaces, owing to the strong affinity of sulfur for various metals.[1] It also serves as a crucial reagent in polymer chemistry, specifically in the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are vital for producing well-defined polymers.[1] Given its broad applicability, a thorough understanding of its synthesis is paramount for researchers in diverse scientific fields.

Foundational Chemical Principles

The synthesis of this compound is fundamentally an acid-base reaction. The key to this transformation lies in the acidity of the thiol proton (S-H) of 1-butanethiol.

2.1. Acidity of 1-Butanethiol

Thiols are generally more acidic than their alcohol counterparts. The pKa of 1-butanethiol is approximately 10.78, indicating that it is a weak acid.[2] This acidity is sufficient for it to be deprotonated by a suitably strong base to form the corresponding butanethiolate anion.[1]

2.2. Choice of Base

The selection of the base is critical for the efficient deprotonation of 1-butanethiol. The base should be strong enough to quantitatively convert the thiol to its conjugate base. Common bases employed for this purpose include:

-

Sodium Hydroxide (NaOH): A strong and cost-effective base. It is often used in aqueous or alcoholic solutions.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides an irreversible deprotonation.[1] It is typically used in anhydrous aprotic solvents. The reaction with NaH has the advantage of producing hydrogen gas as the only byproduct, which can be easily removed from the reaction mixture.

The choice between these bases depends on the desired reaction conditions, particularly the solvent and the need for anhydrous conditions. For many applications where the subsequent reaction is moisture-sensitive, the use of sodium hydride in an anhydrous solvent is preferred.[1]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound using both sodium hydroxide and sodium hydride.

Method A: Using Sodium Hydroxide in an Aqueous Medium

This method is straightforward and suitable for applications where the presence of water is not detrimental.

3.1. Materials and Equipment

| Reagent/Equipment | Specifications |

| 1-Butanethiol | ≥98% purity |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% purity |

| Deionized Water | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Gas inlet/outlet (optional) | For inert atmosphere |

3.2. Step-by-Step Procedure

-

Preparation of Sodium Hydroxide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a stoichiometric equivalent of sodium hydroxide pellets in deionized water. For example, to react with 1 mole of 1-butanethiol, dissolve 40.0 g of NaOH in approximately 100 mL of water.[3]

-

Inert Atmosphere (Recommended): For best results and to minimize oxidation of the thiol and thiolate, it is advisable to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][3]

-

Addition of 1-Butanethiol: Slowly add one molar equivalent of 1-butanethiol to the stirred sodium hydroxide solution at room temperature using a dropping funnel.[3] The addition should be performed dropwise over a period of time (e.g., 2 hours for a 1-mole scale reaction) to control any potential exotherm.[3]

-

Reaction Completion: Continue stirring the mixture at room temperature. The reaction is typically rapid. Toward the end of the addition, the solution may become viscous.[3] If this occurs, a small amount of additional water can be added to facilitate stirring.[3]

-

Product Isolation (as a solution): The resulting aqueous solution of this compound can often be used directly in subsequent reactions. If an unreacted layer of 1-butanethiol is observed, it should be separated, treated with an equivalent amount of aqueous sodium hydroxide, and then combined with the main product solution.[3]

Method B: Using Sodium Hydride in an Anhydrous Solvent

This method is ideal for preparing an anhydrous solution of this compound, which is often required for moisture-sensitive downstream applications.

3.3. Materials and Equipment

| Reagent/Equipment | Specifications |

| 1-Butanethiol | ≥98% purity, anhydrous |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil |

| Anhydrous Solvent | e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Schlenk flask or equivalent | For inert atmosphere techniques |

| Magnetic stirrer and stir bar | |

| Syringe and needles | For transfer of anhydrous reagents |

| Argon or Nitrogen source | High purity |

3.4. Step-by-Step Procedure

-

Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

-

Dispensing Sodium Hydride: Carefully weigh the required amount of sodium hydride (a slight excess, e.g., 1.1 equivalents, is often used) and add it to the flask. If using a mineral oil dispersion, the mineral oil can be removed by washing with anhydrous hexane under an inert atmosphere, followed by decantation.

-

Addition of Solvent: Add the desired amount of anhydrous solvent (e.g., THF) to the flask via a cannula or syringe.

-

Cooling: Cool the stirred suspension of sodium hydride in an ice bath (0 °C).

-

Addition of 1-Butanethiol: Slowly add one equivalent of anhydrous 1-butanethiol to the cooled and stirred suspension of sodium hydride via a syringe. The addition should be dropwise to control the evolution of hydrogen gas.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure complete deprotonation. The completion of the reaction is indicated by the cessation of hydrogen gas evolution.

-

Product: The resulting solution/suspension of this compound in the anhydrous solvent is now ready for use in subsequent reactions.

Reaction Mechanism and Workflow Visualization

The core of the synthesis is a simple deprotonation reaction. The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: General reaction mechanism for the deprotonation of 1-butanethiol.

Caption: Simplified experimental workflow for the synthesis.

Characterization of this compound

While this compound is often generated in situ and used directly, characterization can be important for confirming the reaction's success, especially when isolating the product.

-

Titration: The concentration of the thiolate solution can be determined by titration with a standardized solution of an acid or an oxidizing agent like iodine.[4]

-

Spectroscopic Methods:

-

¹H NMR Spectroscopy: The disappearance of the thiol proton signal (typically a triplet around 1.3 ppm for 1-butanethiol) and shifts in the signals of the adjacent methylene group can confirm the formation of the thiolate.

-

¹³C NMR Spectroscopy: Shifts in the carbon signals, particularly the carbon attached to the sulfur, can also be indicative of thiolate formation.

-

Safety and Handling: A Critical Overview

Both the reactants and the product in this synthesis require careful handling due to their hazardous properties.

6.1. 1-Butanethiol

-

Hazards: 1-Butanethiol is a volatile and highly flammable liquid with an extremely foul odor.[5] It is harmful if inhaled or swallowed and causes irritation to the eyes, skin, and respiratory tract.[6][7]

-

Precautions: Always handle 1-butanethiol in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep away from heat, sparks, and open flames.[9] All equipment must be properly grounded to prevent static discharge.[9]

6.2. Sodium Hydroxide

-

Hazards: Sodium hydroxide is corrosive and can cause severe burns to the skin and eyes.

-

Precautions: Wear appropriate PPE, including gloves and safety goggles. Handle with care to avoid contact.

6.3. Sodium Hydride

-

Hazards: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.

-

Precautions: Handle only under an inert atmosphere. Keep away from water and other protic sources. Use appropriate fire-extinguishing media (e.g., dry powder); do not use water.

6.4. This compound

-

Hazards: The resulting thiolate is also a skin and eye irritant. It is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides.[1]

-

Storage: If not used immediately, the this compound solution should be stored under an inert atmosphere to prevent degradation.[9]

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area vigorously with soap and water.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient base, poor mixing, reaction time too short. | Use a slight excess of base, ensure vigorous stirring, and allow for a longer reaction time. |

| Formation of Disulfide | Oxidation of the thiol or thiolate by air. | Maintain a strict inert atmosphere throughout the reaction and handling. |

| Two Phases Observed (NaOH method) | Incomplete reaction of the thiol. | Separate the organic layer, treat with additional aqueous NaOH, and combine with the product solution.[3] |

| Vigorous Gas Evolution (NaH method) | Addition of thiol is too fast. | Add the thiol slowly and dropwise, especially at the beginning of the addition. Ensure adequate cooling. |

Conclusion

The synthesis of this compound from 1-butanethiol is a fundamental and versatile transformation in synthetic chemistry. The choice of base and reaction conditions can be tailored to the specific requirements of the subsequent chemical steps. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably and efficiently generate this important nucleophilic reagent. This guide provides the necessary technical depth and practical insights to empower scientists in their research and development endeavors.

References

-

MEL Science. Sodium hydroxide and reactions with it. Available from: [Link]

-

Organic Syntheses. A. Sodium isopropyl thiosulfate (1). B. Sodium 2-butanethiolate (2). C. sec-Butyl isopropyl disulfide (3). Available from: [Link]

-

Brainly. [FREE] What will be the organic product from the reaction between warm dilute aqueous sodium hydroxide solution. Available from: [Link]

-

CP Lab Safety. This compound, min 95%, 10 grams. Available from: [Link]

-

Sciencemadness Wiki. Sodium thiosulfate. Available from: [Link]

-

PubChem. Butanethiol. Available from: [Link]

-

DC Fine Chemicals. SAFETY DATA SHEET 102460-1-Butanethiol. Available from: [Link]

-

Royal Society of Chemistry. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Butanethiol. Available from: [Link]

-

The Good Scents Company. butyl mercaptan 1-butanethiol. Available from: [Link]

-

YouTube. sodium thiosulfate preparation (ChemPlayer). Available from: [Link]

-

Taylor & Francis Online. Butanethiol – Knowledge and References. Available from: [Link]

-

Wikipedia. Butane-1-thiol. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. butyl mercaptan, 109-79-5 [thegoodscentscompany.com]

- 7. Butane-1-thiol - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

Technical Guide: Physical Properties & Handling of Sodium Butane-1-thiolate

[1]

Executive Summary

Sodium butane-1-thiolate (Sodium butyl mercaptide) is the conjugate base salt of 1-butanethiol.[1] While structurally simple, its utility in Self-Assembled Monolayers (SAMs) , nucleophilic substitutions (

This guide moves beyond basic datasheet parameters to address the operational reality of the compound: it is an air-sensitive, hygroscopic solid that is rarely isolated in its pure crystalline form without significant degradation.[1] Successful application requires understanding its behavior in solution and its rapid oxidation kinetics.[1]

Chemical Identity & Structural Characteristics[1][2]

Researchers often confuse the physical properties of the salt with its parent thiol. The salt is an ionic solid, whereas the parent is a volatile liquid.[1]

| Parameter | Specification |

| IUPAC Name | Sodium butane-1-thiolate |

| Common Names | Sodium butyl mercaptide; Butyl mercaptan sodium salt |

| CAS Number | 4779-86-6 (Distinct from parent thiol: 109-79-5) |

| Molecular Formula | |

| Molecular Weight | 112.17 g/mol |

| SMILES | [Na+].[S-]CCCC |

| Structure | Linear alkyl chain terminating in a polar ionic headgroup ( |

Physical State & Thermodynamics[1][3]

Appearance and Phase Behavior

Unlike 1-butanethiol (a clear liquid, mp -115.7°C), sodium butane-1-thiolate is a white to off-white hygroscopic powder .[1]

-

Melting Point: The compound does not exhibit a clean melting point.[1] It typically undergoes thermal decomposition (pyrolysis of the alkyl chain) at temperatures >250°C under inert atmosphere.[1]

-

Hygroscopicity: The salt is deliquescent.[1] Upon exposure to atmospheric moisture, it hydrolyzes to regenerate 1-butanethiol and sodium hydroxide, releasing the characteristic "skunk" odor immediately.[1]

Spectroscopic Signature (Validation)

When validating the conversion of thiol to thiolate, observe the shift in the

Solubility & Solvation Dynamics[1][4]

The nucleophilicity of the butanethiolate anion is heavily solvent-dependent.[1] The choice of solvent dictates the "nakedness" of the anion.

| Solvent Class | Solubility | Nucleophilicity | Recommended Use |

| Water | Soluble (Hydrolyzes) | Low | Avoid. Hydrolysis generates NaOH + Thiol.[1] |

| Alcohols (MeOH, EtOH) | High | Moderate | General synthesis (solvation of anion by H-bonding reduces reactivity).[1] |

| Polar Aprotic (DMSO, DMF) | High | Maximum | |

| Ethers (THF, Et₂O) | Moderate/Low | Moderate | Used for in-situ generation with NaH.[1] |

| Non-polar (Hexane) | Insoluble | Negligible | Used to wash away impurities from the solid salt.[1] |

Synthesis & Handling Protocol

Core Directive: Due to oxidative instability, in-situ generation is superior to purchasing commercial solids for sensitive applications like SAM formation.[1]

The "Schlenk Line" Protocol (In-Situ)

This protocol ensures an anhydrous, oxygen-free environment to prevent disulfide formation.[1]

Reagents:

-

1-Butanethiol (Distilled, stored over molecular sieves).[1]

-

Sodium Hydride (60% in oil) OR Sodium Methoxide (anhydrous).[1]

-

Solvent: Anhydrous THF or MeOH (degassed).

Workflow Diagram:

Figure 1: Anhydrous synthesis pathway via Sodium Hydride deprotonation.

Oxidative Instability (The "Disulfide Death")

The most common failure mode is air oxidation.[1] The thiolate anion (

Applications in Surface Chemistry (SAMs)[1]

Sodium butane-1-thiolate is a critical precursor for forming Self-Assembled Monolayers on gold (

Mechanism:

The sulfur atom coordinates to the gold surface.[1] In the case of the salt, the elimination of

Figure 2: Competitive adsorption pathway on Gold surfaces. Note that disulfides (impurities) compete with thiolates, causing defects.[1]

Safety & Toxicology

The "Stench" Factor

While the salt has a lower vapor pressure than the thiol, hydrolysis releases 1-butanethiol (Odor Threshold: ~0.1 ppb).[1]

-

Neutralization: All glassware and spills must be treated with dilute bleach (sodium hypochlorite) .[1] This oxidizes the sulfur to a sulfonate (odorless), bypassing the disulfide stage.[1]

-

Reaction:

[1]

-

Corrosivity

References

-

Chemical Identity & Safety: PubChem.[1][3] Sodium 1-butanethiolate (Compound).[1][4][2][3] National Library of Medicine.[1] Available at: [Link][1]

-

Synthesis & Nucleophilicity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Context: Nucleophilic substitution with thiolates).

-

SAM Formation: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1] Available at: [Link][1]

Sodium 1-butanethiolate molecular weight and formula

Reagent Characterization, Synthesis, and Mechanistic Applications

Executive Summary

Sodium 1-butanethiolate (CAS: 4779-86-6) is the sodium salt of 1-butanethiol, functioning as a potent, soft nucleophile in organic synthesis and surface chemistry.[1] While often generated in situ to mitigate oxidative instability, the isolated salt is a critical reagent for specific stoichiometric applications, particularly in the O-demethylation of aryl methyl ethers and the formation of self-assembled monolayers (SAMs) on noble metals. This guide provides a rigorous technical profile, synthesis protocols, and mechanistic insights for researchers utilizing this compound in drug development and materials science.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers must verify these parameters, particularly the molecular weight, when calculating stoichiometry for sensitive nucleophilic substitutions.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Note |

| IUPAC Name | Sodium butane-1-thiolate | |

| Common Name | Sodium butyl mercaptide | Often referred to as NaSBu. |

| CAS Number | 4779-86-6 | Distinct from the parent thiol (109-79-5). |

| Molecular Formula | C₄H₉SNa | Linear isomer: |

| Molecular Weight | 112.17 g/mol | Based on standard atomic weights ( |

| Appearance | White to off-white hygroscopic powder | Rapidly yellows upon oxidation to dibutyl disulfide. |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | Reacts violently with water (hydrolysis). |

| Basicity | Strong Base (Conjugate acid pKa ~10.5) | Will deprotonate alcohols and acidic protons. |

Part 2: Synthesis & Preparation Protocol

Context: Commercial this compound is often degraded due to oxidation. For high-precision applications (e.g., kinetic studies or SAM formation), fresh in situ preparation is the industry standard.

Protocol: Anhydrous Generation via Sodium Hydride (NaH)

This method is preferred over sodium alkoxide routes because the byproduct is hydrogen gas (

Reagents:

-

1-Butanethiol (

-BuSH), >99% purity. -

Sodium Hydride (NaH), 60% dispersion in mineral oil.[2]

-

Solvent: Anhydrous THF or DMF (degassed).

Workflow:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon (Ar) or Nitrogen (

). -

NaH Activation: Add NaH (1.1 eq) to the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane under inert gas flow.[3]

-

Solvation: Suspend the clean NaH in anhydrous THF (0.5 M concentration relative to thiol). Cool to 0°C.[4]

-

Thiol Addition: Add 1-butanethiol (1.0 eq) dropwise via syringe.

-

Observation: Vigorous evolution of

gas will occur.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting solution contains active this compound.

Validation:

-

1H NMR: Disappearance of the thiol proton (

) at

Figure 1: Stoichiometric generation of this compound using Sodium Hydride. This pathway ensures an irreversible deprotonation.

Part 3: Mechanistic Applications

O-Demethylation of Aryl Methyl Ethers

This compound is a premier reagent for cleaving aryl methyl ethers (e.g., converting anisole derivatives to phenols). This reaction is critical in drug development for deprotecting phenol groups in late-stage synthesis.

-

Mechanism:

Nucleophilic Substitution. -

Why it works: The thiolate anion (

) is a "soft" nucleophile. It preferentially attacks the "soft" methyl carbon of the methoxy group rather than the aromatic ring, displacing the phenoxide. -

Advantages: Unlike Boron Tribromide (

), this method tolerates acid-sensitive functional groups.

Figure 2: Mechanism of O-demethylation. The soft thiolate nucleophile attacks the methyl group, cleaving the ether bond.

Surface Chemistry: Self-Assembled Monolayers (SAMs)

While free thiols are commonly used for SAMs on gold (

-

Interaction: The sulfur atom forms a semi-covalent bond with the

surface ( -

Role of Salt: Using the pre-formed salt eliminates the need for the gold surface to facilitate deprotonation (oxidative addition), potentially leading to faster initial coverage in non-protic solvents.

Part 4: Handling, Stability & Safety

Oxidation Sensitivity (The "Disulfide Death")

The primary failure mode in using this compound is oxidation.

-

Reaction:

. -

Impact: The disulfide is non-nucleophilic in

reactions, leading to stalled yields. -

Mitigation: Always store the solid under Argon. If the solution turns cloudy or yellow, it indicates oxidation.

Odor Control

The parent thiol and the salt (upon hydrolysis) possess a potent, skunk-like odor (detection threshold < 1 ppb).

-

Neutralization Protocol: All glassware and syringes must be soaked in a bleach bath (Sodium Hypochlorite) immediately after use. This oxidizes the sulfur residues to odorless sulfonates.

References

-

Sigma-Aldrich. this compound Technical Data Sheet. Merck KGaA. Link

-

PubChem. Compound Summary: this compound. National Library of Medicine. Link

-

Organic Syntheses. Preparation of Sodium Hydride Dispersions and Reaction with Nucleophiles. Org. Syn. Coll. Vol. 6, p.363. Link

-

Love, J.C., et al. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 2005, 105(4), 1103–1170. Link

-

Chae, J. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 2008, 31, 305–309.[5] Link

Sources

An In-depth Technical Guide to the Nucleophilicity of Sodium 1-Butanethiolate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist

Abstract

Sodium 1-butanethiolate (CH₃CH₂CH₂CH₂SNa) is a potent nucleophile widely employed in organic synthesis for the formation of carbon-sulfur bonds.[1] This guide provides a comprehensive technical overview of its nucleophilic properties, the factors governing its reactivity, and its practical applications in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity in SN2 and conjugate addition reactions, supported by field-proven insights and experimental protocols. This document aims to serve as an authoritative resource for researchers leveraging the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Power of the Thiolate Nucleophile

In the landscape of organic chemistry, the formation of carbon-sulfur (C-S) bonds is a cornerstone of synthesizing a vast array of molecules, from pharmaceuticals to advanced materials.[1] this compound has emerged as a reagent of choice for this purpose, primarily due to the high nucleophilicity of the thiolate anion.[1] The negative charge on the sulfur atom, a relatively large and polarizable atom, renders it a soft nucleophile, highly effective in attacking electron-deficient carbon centers.[2]

This guide will explore the multifaceted nature of this compound's nucleophilicity, moving beyond a simple recitation of facts to explain the why behind its reactivity. We will examine how experimental conditions can be manipulated to optimize reaction outcomes and provide detailed, actionable protocols for its use.

Fundamental Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling.

| Property | Value | Source |

| Chemical Formula | C₄H₉NaS | [3] |

| Molecular Weight | 112.17 g/mol | [3][4] |

| CAS Number | 4779-86-6 | [3][4] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥95.0% | [3][4] |

Safety Considerations: this compound is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] The parent compound, 1-butanethiol, is a volatile liquid with a strong, unpleasant odor.[6][7]

The Core of Reactivity: Understanding Nucleophilicity

Nucleophilicity is a kinetic phenomenon that describes the rate at which a nucleophile attacks an electrophile.[8] Several factors intrinsic to the thiolate anion and the surrounding reaction environment govern its nucleophilic strength.

Intrinsic Factors

-

Negative Charge: The presence of a formal negative charge on the sulfur atom significantly enhances its electron-donating ability, making it a much stronger nucleophile than its neutral thiol counterpart, 1-butanethiol.[9]

-

Polarizability: Sulfur is a larger and more polarizable atom than oxygen. This means its electron cloud is more easily distorted, allowing for more effective orbital overlap with electrophilic centers, particularly in SN2 reactions. This is a key reason why thiolates are generally better nucleophiles than alkoxides.[8]

-

Electronegativity: While sulfur is more electronegative than carbon, it is less electronegative than oxygen. Lower electronegativity correlates with a greater willingness to share electrons, thus contributing to higher nucleophilicity.[9]

External Factors Influencing Nucleophilicity

The choice of solvent and the nature of the counter-ion can dramatically impact the nucleophilicity of the thiolate.

-

Solvent Effects:

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are highly recommended for reactions involving this compound. They effectively solvate the sodium cation (Na⁺) while leaving the thiolate anion relatively "naked" and highly reactive.[1] This leads to a significant enhancement of the reaction rate.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the thiolate anion, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.[1] Therefore, they are generally less ideal for maximizing the nucleophilic power of thiolates.

-

-

Counter-ion: The sodium cation (Na⁺) is a relatively small and hard cation. In polar aprotic solvents, it is well-solvated, minimizing ion-pairing with the thiolate and maximizing the nucleophile's availability.

The interplay of these factors is crucial for designing efficient synthetic protocols. The following diagram illustrates the key influences on nucleophilicity.

Caption: Factors influencing the nucleophilicity of this compound.

Key Synthetic Applications and Protocols

This compound is a versatile reagent with broad applications in organic synthesis. Here, we focus on two of its most common and powerful applications: the Williamson thioether synthesis and the thia-Michael addition.

Williamson Thioether Synthesis: An SN2 Showcase

Analogous to the classic Williamson ether synthesis, this reaction involves the nucleophilic substitution of an alkyl halide or sulfonate with a thiolate to form a thioether.[1][10] This reaction proceeds via an SN2 mechanism, making it most efficient with primary and methyl halides.[1][10]

Caption: General workflow for Williamson thioether synthesis.

This protocol provides a step-by-step method for the synthesis of a thioether using this compound and an alkyl bromide.

Materials:

-

This compound

-

1-Bromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Electrophile: To the stirred solution, add 1-bromooctane (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude thioether can be purified by column chromatography on silica gel if necessary.

Thia-Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

The thia-Michael addition is a conjugate addition reaction where the thiolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[11][12][13] This reaction is highly efficient for the formation of carbon-sulfur bonds and is a cornerstone of covalent adaptable networks and drug delivery systems.[11]

Sources

- 1. This compound | 4779-86-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-丁烷硫醇钠 technical, ≥95.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-丁烷硫醇钠 technical, ≥95.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. reddit.com [reddit.com]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Structure, Bonding, and Reactivity of Sodium 1-Butanethiolate

[1]

Fundamental Chemical Architecture

Electronic Structure and Bonding

The core of this compound is the interaction between the "hard" sodium cation (

-

Bond Character: The

bond is predominantly ionic but exhibits significant contact ion-pair character in non-polar or weakly polar solvents.[1] -

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) is concentrated on the sulfur atom (3p orbital character), making it a potent nucleophile but also highly susceptible to oxidation.[1]

-

Lattice Energy: In the solid state, alkali metal thiolates typically adopt layered or channel structures where sodium ions are coordinated by multiple sulfur atoms to maximize electrostatic stabilization, often resembling the anti-PbO or distorted rock-salt motifs depending on the alkyl chain length.[1]

Solvation and The "Naked Anion" Effect

The reactivity of this compound is heavily solvent-dependent.

-

Protic Solvents (MeOH,

): Strong hydrogen bonding solvates the sulfur anion ( -

Polar Aprotic Solvents (DMSO, DMF, THF): These solvents solvate the

cation well (via oxygen lone pairs) but interact poorly with the

Synthesis and Purification Protocols

Safety Warning: 1-Butanethiol has a potent, offensive skunk-like odor (threshold < 1 ppb).[1] All operations must be performed in a fume hood.[1] Sodium hydride is pyrophoric.[1]

Protocol: Anhydrous Generation (In-Situ)

This method is preferred for drug development applications where water must be rigorously excluded to prevent side reactions.[1]

Reagents:

-

1-Butanethiol (

99%)[1] -

Sodium Hydride (60% dispersion in mineral oil)[1]

-

Tetrahydrofuran (THF), anhydrous/inhibitor-free[1]

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum. Flush with Argon for 15 minutes.

-

NaH Preparation: Introduce NaH (1.1 eq) into the flask against positive Argon pressure. Wash twice with anhydrous hexane to remove mineral oil (decant via syringe) to ensure accurate stoichiometry.[1]

-

Solvation: Suspend the washed NaH in anhydrous THF. Cool to 0°C in an ice bath.

-

Deprotonation: Add 1-butanethiol (1.0 eq) dropwise via syringe over 20 minutes.

-

Validation: The resulting solution should be clear to slightly off-white.[1] A yellow tint indicates oxidation to dibutyl disulfide (

).[1]

Visualization of Synthesis Workflow

Figure 1: Logic flow for the anhydrous synthesis of this compound, highlighting critical quality control checkpoints.

Spectroscopic Characterization

To validate the formation of the salt and ensure no oxidation has occurred, compare the spectra of the starting material against the product.[1]

Infrared Spectroscopy (FT-IR)

-

Diagnostic Signal: The S-H stretching vibration appears as a weak, sharp band at 2550–2600 cm⁻¹ in the parent thiol.[1]

-

Confirmation: Complete disappearance of this band confirms quantitative deprotonation.[1]

-

Artifacts: Appearance of a band near 1050 cm⁻¹ (S=O) indicates oxidation to sulfinates/sulfonates.[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Position | 1-Butanethiol ( | Na 1-Butanethiolate ( | Mechanistic Explanation |

| -SH | ~1.3 (t) | Absent | Loss of acidic proton.[1] |

| ~2.5 | ~2.3 - 2.4 | Shielding effect due to the increased electron density on the anionic sulfur.[1] | |

| ~1.6 | ~1.5 | Inductive effect diminishes with distance.[1] |

Reactivity and Applications

Nucleophilic Substitution ( )

This compound is a "super-nucleophile" due to the high polarizability of sulfur.[1] It is used to introduce the butylthio- group into pharmacophores.[1]

-

Reaction:

-

Selectivity: It prefers soft electrophiles (alkyl halides) over hard electrophiles (carbonyls), though it will attack carbonyls (thioester formation) if no better leaving group is present.[1]

-

Pharma Application: Synthesis of sulfide-bridged drug linkers or modification of chlorinated heterocycles.

Self-Assembled Monolayers (SAMs)

While thiols are commonly used, thiolates are the active species that bind to gold surfaces.[1] Using pre-formed this compound allows for kinetic control of monolayer formation, avoiding the need for the gold surface to facilitate the deprotonation step.[1]

Mechanism:

-

Physisorption: Fast adsorption of the thiolate onto the Au(111) surface.[1]

-

Chemisorption: Formation of the covalent

bond ( -

Organization: Van der Waals forces between the butyl chains drive the formation of a dense, ordered lattice (

structure on Gold).[1]

Visualizing the Reaction Pathways

Figure 2: Divergent reaction pathways for the thiolate anion: Constructive synthesis (

References

-

Patai, S. (1974).[1] The Chemistry of the Thiol Group. Wiley.[1][2] (Foundational text on thiol/thiolate electronic structure).

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] Link[1]

-

NIST Chemistry WebBook. (2023).[1] 1-Butanethiol Spectra data.[1][5][6] Link[1]

-

Reich, H. J. (2023).[1][7] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Data supporting the acidity/deprotonation logic of thiols). Link

-

Sigma-Aldrich. (2024).[1] this compound Technical Data Sheet & Safety. Link

Sources

- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | 4779-86-6 | Benchchem [benchchem.com]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 5. 1-Butanethiol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. THE CRYSTAL STRUCTURE OF A VOLTAGE-GATED SODIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

Hazards and handling precautions for sodium 1-butanethiolate

Technical Guide: Hazards and Handling Precautions for Sodium 1-Butanethiolate

Audience: Researchers, Process Chemists, and EHS Professionals involved in drug development and organic synthesis.

Executive Summary: The Dual-Hazard Profile

This compound (CAS: 4779-86-6) presents a unique safety challenge in the laboratory: it combines the acute physical hazards of a corrosive strong base with the extreme environmental/psychological hazard of a potent organosulfur stench . While the salt itself is a non-volatile solid, it is a "stench progenitor." Upon contact with ambient moisture or weak acids, it instantly hydrolyzes to release 1-butanethiol, a compound with an odor threshold of ~0.1 ppb (parts per billion) and a skunk-like profile.

Safe handling requires a "Zero-Release" containment strategy. This guide details the engineering controls, inert atmosphere techniques, and chemical decontamination protocols necessary to work with this reagent without triggering facility-wide evacuations or sustaining chemical burns.

Physicochemical & Hazard Characterization

The following data aggregates physical properties with specific hazard classifications.

Table 1: Technical Specifications & Hazard Metrics

| Property | Value / Description | Critical Note |

| Chemical Formula | C₄H₉SNa | Sodium salt of n-butyl mercaptan |

| Molecular Weight | 112.17 g/mol | |

| Physical State | White to off-white hygroscopic solid | Often generated in situ to avoid isolation risks |

| Basic Reactivity | Strong Nucleophile / Strong Base | Conjugate acid pKa ≈ 10.8; deprotonates water rapidly |

| Odor Threshold | N/A (Solid); Hydrolysis product: 0.001 ppm | Warning: The salt is odorless until exposed to air/moisture |

| GHS Classification | Skin Corr.[1][2][3][4][5][6] 1B ; Eye Dam. 1 | Causes severe chemical burns; destructive to mucous membranes |

| Incompatibility | Acids, Oxidizers, Moisture, Air | Oxidizes to dibutyl disulfide (less toxic but still odorous) |

The Hydrolysis Hazard Mechanism

The primary operational risk is the inadvertent generation of 1-butanethiol. The sodium salt reacts with atmospheric moisture according to the equilibrium:

Because 1-butanethiol is highly volatile (BP ~98°C) and has an extremely low olfactory detection limit, even microgram-scale hydrolysis on a glove tip or balance pan can contaminate an entire laboratory wing.

Engineering Controls & Personal Protective Equipment (PPE)

Primary Barrier: The Inert Atmosphere

This compound must be handled under a positive pressure of Nitrogen (N₂) or Argon (Ar).

-

Glovebox: The gold standard for handling the solid salt. Maintains <0.5 ppm O₂/H₂O, preventing hydrolysis and oxidation.

-

Schlenk Line: Acceptable for solution-phase transfers. All glassware must be flame-dried and purged.

Secondary Barrier: Fume Hood & Scrubber

-

Ventilation: All work outside a glovebox must occur in a certified chemical fume hood operating at face velocity >100 fpm.

-

Active Scrubbing: For large-scale (>50 mmol) preparations, the fume hood exhaust should ideally be routed through a charcoal filter or a bleach scrubber trap to capture fugitive thiol vapors.

PPE Requirements

-

Respiratory: If working outside a glovebox with potential for aerosolization, use a full-face respirator with organic vapor/acid gas cartridges . (Note: The human nose fatigues quickly to thiols; do not rely on odor for safety).

-

Dermal: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).[3]

-

Outer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.

-

Rationale: Thiols permeate standard nitrile rubber over time; the double layer provides a breakthrough buffer.

-

Operational Protocol: Synthesis & Handling

The safest method for utilizing this compound is in situ generation, avoiding the handling of the dry solid entirely.

Protocol A: In Situ Generation (Recommended)

This method minimizes exposure by keeping the active species in solution.

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to Schlenk line (N₂).

-

Base Preparation: Suspend Sodium Hydride (NaH, 60% in oil) in anhydrous THF or DMF at 0°C.

-

Thiol Addition: Add 1-butanethiol dropwise via syringe.

-

Observation: H₂ gas will evolve.[7] Ensure adequate venting through a bubbler (vented to the back of the hood).

-

-

Completion: Stir until H₂ evolution ceases. The resulting solution contains this compound and should be used immediately for the subsequent nucleophilic substitution step.

Protocol B: Handling Isolated Solid

If the solid reagent is purchased or required:

-

Weighing: Must be performed inside a Glovebox.

-

Transfer: Transfer solid into a pre-weighed Schlenk tube or flask with a ground glass joint inside the glovebox. Cap tightly before bringing out.[8]

-

Solvation: Add anhydrous solvent through the septum using a cannula or syringe technique to avoid opening the vessel to air.

Decontamination & Waste Management (Stench Destruction)

Standard disposal methods are insufficient. Thiolates must be chemically oxidized to non-volatile, odorless sulfonates before disposal.

The "Bleach Kill" Protocol Sodium hypochlorite (Bleach) oxidizes the thiolate/thiol to a sulfonate.

-

Reaction:

Step-by-Step Decontamination:

-

Preparation: Prepare a "Kill Bath" in the fume hood consisting of 10% commercial bleach (sodium hypochlorite) and dilute sodium hydroxide (NaOH).

-

Why NaOH? Keeping the pH > 10 ensures the species remains as the non-volatile thiolate ion (

) rather than the volatile thiol (

-

-

Glassware Treatment: Immediately submerge all syringes, needles, and flasks into the Kill Bath after use.

-

Soak Time: Allow to soak for at least 2 hours (overnight is preferred).

-

Verification: Carefully smell the bath (wafting). If skunk odor persists, add more bleach.

-

Disposal: The neutralized solution can be disposed of as aqueous chemical waste (check local EHS regulations).

Visualizations

Figure 1: Safe Handling Workflow (Schlenk Technique)

This diagram outlines the decision logic for handling the material based on the state (Solid vs. Solution) to maintain containment.

Caption: Operational workflow distinguishing between solid handling (Glovebox mandatory) and in-situ generation, converging on the critical oxidative quench step.

Figure 2: Chemical Decontamination Pathway

This diagram illustrates the chemical transformation required to neutralize the hazard.

Caption: The chemical pathway from hazardous thiolate/thiol to the safe, odorless sulfonate via hypochlorite oxidation.

Emergency Response

-

Skin Contact: Immediate irrigation with water for 15 minutes. Do not use bleach on skin (it causes additional tissue damage). Treat as a caustic burn.

-

Spill (Solid): Cover with a pad soaked in dilute bleach. Scoop into a waste container inside the hood.

-

Spill (Liquid/Thiol Release): Evacuate the immediate area. Personnel wearing respirators should cover the spill with absorbent material (vermiculite) and liberally apply bleach solution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57652287, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: n-Butyl mercaptan. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Handling Thiols and Sulfides. Org.[2] Synth. Coll. Vol. 6, p.737. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: n-Butyl mercaptan. Retrieved from [Link]

Sources

- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound | 4779-86-6 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Efficiency SN2 Thioalkylation and Demethylation using Sodium 1-Butanethiolate

Abstract & Core Utility

Sodium 1-butanethiolate is a potent, "soft" nucleophile utilized primarily for the formation of carbon-sulfur bonds via SN2 mechanisms and the selective cleavage of aryl methyl ethers (demethylation). Unlike "hard" alkoxides (e.g., sodium butoxide), this compound exhibits high nucleophilicity with significantly reduced basicity. This specific electronic profile minimizes competitive E2 elimination side reactions, making it the reagent of choice for synthesizing thioethers from secondary alkyl halides or cleaving robust ether bonds under non-acidic conditions.

This guide provides field-proven protocols for:

-

Synthesis of unsymmetrical thioethers (SN2 substitution).

-

Demethylation of aryl methyl ethers (Nucleophilic cleavage).

-

Odor abatement and safety (Critical handling procedures).

Mechanistic Principles

The Soft Nucleophile Advantage

According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the butanethiolate anion is large and polarizable ("soft"). It exhibits excellent orbital overlap with the

-

Reaction Kinetics: Second-order (

). -

Stereochemistry: Proceeds with complete inversion of configuration (Walden inversion) at the electrophilic center.

-

Solvent Effect: Polar aprotic solvents (DMF, DMSO, NMP) are essential. They solvate the sodium cation (

) effectively while leaving the thiolate anion (

Reaction Coordinate Diagram

The following diagram illustrates the transition state energy profile for a standard SN2 attack by this compound.

Figure 1: Reaction coordinate showing the concerted backside attack. The "naked" anion in DMF lowers the Activation Energy (Ea).

Critical Experimental Parameters

To ensure reproducibility, the following variables must be controlled:

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMF or DMSO | Maximizes nucleophilicity by sequestering Na⁺. Protic solvents (EtOH) reduce rate via H-bonding to sulfur. |

| Reagent Prep | Generate in situ | Commercial NaSBu is hygroscopic and oxidizes to disulfide. Generate fresh from 1-butanethiol + NaH. |

| Atmosphere | Strict Argon/Nitrogen | Thiolates rapidly oxidize to disulfides ( |

| Temperature | 0°C to RT (Alkylation)Reflux (Demethylation) | Alkylation is fast and exothermic. Ether cleavage has a high energy barrier requiring thermal drive. |

| Quenching | Bleach (NaOCl) | Mandatory for destroying residual thiol/thiolate to prevent "stench" complaints. |

Protocol 1: Synthesis of Unsymmetrical Thioethers

Target: Conversion of a secondary alkyl bromide to a butyl thioether. Scale: 10 mmol.

Reagents[1][2][3][4]

-

1-Butanethiol (1.1 equiv, 1.18 mL)

-

Sodium Hydride (60% in oil, 1.2 equiv, 480 mg)

-

Alkyl Bromide (1.0 equiv)[1]

-

DMF (Anhydrous, 20 mL)

Step-by-Step Methodology

-

Apparatus Prep: Flame-dry a 50 mL 2-neck round-bottom flask. Equip with a stir bar, rubber septum, and argon balloon.

-

Base Activation: Add NaH (480 mg) to the flask. Wash twice with dry hexanes to remove mineral oil (optional but recommended for clean NMR). Suspend washed NaH in 10 mL anhydrous DMF.

-

Thiolate Generation: Cool the suspension to 0°C (ice bath). Add 1-butanethiol dropwise via syringe.

-

Observation: Vigorous

gas evolution. -

Wait: Stir at 0°C for 15 mins until bubbling ceases. The solution will turn clear/yellowish.

-

-

Substrate Addition: Dissolve the Alkyl Bromide in 5 mL DMF. Add dropwise to the thiolate solution at 0°C.

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: TLC (Check for disappearance of bromide).

-

-

Workup (Odor Control):

-

Cool to 0°C.[2]

-

Quench carefully with 10% aqueous bleach (sodium hypochlorite) to oxidize excess thiolate.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash organics with water (2x) and brine (1x) to remove DMF.

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography.

Protocol 2: Demethylation of Aryl Methyl Ethers

Target: Cleavage of a methoxy group to reveal a phenol (Ar-OMe

Workflow Diagram

Figure 2: Workflow for the thiolate-mediated cleavage of aryl methyl ethers.

Step-by-Step Methodology

-

Thiolate Generation: Prepare NaSBu (approx. 3-5 equivalents relative to substrate) in DMF as described in Protocol 1 (Steps 1-3).

-

Note: High equivalents are necessary to drive the reaction to completion at high temp.

-

-

Reaction: Add the aryl methyl ether substrate to the flask.

-

Thermal Activation: Equip a reflux condenser. Heat the solution to reflux (approx. 153°C for DMF) for 3 to 8 hours.

-

Workup:

-

Cool to RT.

-

Pour the mixture into 1M HCl (acidic workup is crucial to protonate the phenoxide to phenol).

-

Extract with Ethyl Acetate.[8]

-

Wash: The organic layer will contain the product (phenol) and methyl butyl sulfide. Wash the organic layer with 1M NaOH. The phenol (acidic) will move to the aqueous phase; the sulfide remains in the organic phase.

-

Recovery: Separate layers. Acidify the aqueous NaOH layer with HCl, then re-extract the pure phenol with Ethyl Acetate.

-

Safety & Handling (The "Stench" Protocol)

Working with butanethiol requires strict adherence to odor control to prevent facility evacuation or nausea.

| Hazard | Control Measure |

| Odor (Mercaptan) | All glassware, syringes, and septa must be soaked in a Bleach Bath (10% NaOCl) immediately after use. Do not bring unwashed glassware out of the fume hood. |

| Vapor Pressure | 1-Butanethiol is volatile.[7] Keep stock bottles cold. Use a gas-tight syringe for transfer. |

| Toxicity | Thiols are CNS depressants.[7] If dizziness occurs, leave the area immediately. |

| Spill Management | Cover spills with bleach or solid calcium hypochlorite immediately. Do not wipe with paper towels (increases surface area for evaporation). |

Troubleshooting

Issue: Low Yield / Starting Material Recovery

-

Cause: Oxidation of NaSBu to Dibutyl Disulfide (

). -

Solution: Ensure NaH is fresh.[6] Purge DMF with Argon for 15 mins before use. If the reaction mixture turns cloudy/white immediately, moisture was present.

Issue: Elimination Products (Alkenes) instead of Thioether

-

Cause: Substrate is too sterically hindered (Tertiary halide) or temperature too high.

-

Solution: NaSBu is a weak base, but elimination can occur with tertiary substrates. Switch to a less basic thiolate source (e.g., thiourea method) or lower the temperature.

Issue: Incomplete Demethylation

-

Cause: Reaction temperature too low.

-

Solution: DMF must be refluxing. If substrate decomposes at 150°C, switch solvent to HMPA (toxic) or NMP (

) with longer reaction times.

References

-

Feutrill, G. I., & Mirrington, R. N. (1970).[9] Demethylation of aryl methyl ethers with thioethoxide ion in dimethylformamide. Australian Journal of Chemistry, 25(8), 1719-1729.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-Butanethiol.

-

Chae, J. (2008).[10] Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31, 305–309.[10] (Context on odorless alternatives).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Demethylation mechanism - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Demethylation - Wikipedia [en.wikipedia.org]

- 6. axxence.de [axxence.de]

- 7. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Versatility of Sodium 1-Butanethiolate in Nanoparticle Synthesis

Introduction: The Pivotal Role of Surface Chemistry in Nanotechnology

In the realm of nanotechnology, the synthesis of nanoparticles with precisely controlled size, shape, and surface properties is paramount to their function. The interface between the nanoparticle core and its surrounding environment dictates its stability, solubility, and biological interactions. Sodium 1-butanethiolate, a salt of 1-butanethiol, has emerged as a highly versatile and powerful tool in the nanoscientist's arsenal. Its utility stems from the strong affinity of the thiolate group for the surfaces of noble metals, particularly gold, and the physicochemical properties imparted by its butyl chain.[1]

This technical guide provides an in-depth exploration of the multifaceted applications of this compound in nanoparticle synthesis. We will delve into its function as a capping agent, a mediator of size and morphology, an etchant for size-focusing, and a phase-transfer agent. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the fundamental causality behind the experimental choices, ensuring a robust and reproducible approach to nanoparticle engineering.

The Multifaceted Role of this compound

The efficacy of this compound originates from the strong covalent bond formed between sulfur and gold atoms.[1] This robust interaction allows for the formation of a dense, self-assembled monolayer (SAM) on the nanoparticle surface, which is fundamental to its various roles.[2][3]

As a Capping Agent for Steric Stabilization

The primary role of a capping agent is to passivate the nanoparticle surface, preventing uncontrolled growth and aggregation.[4][5][6] this compound excels in this role. Upon introduction to a nanoparticle colloidal solution, the thiolate anion (CH₃(CH₂)₃S⁻) readily displaces more weakly bound stabilizers (like citrate) and chemisorbs onto the metal surface. The aliphatic butyl chains then extend into the solvent, creating a steric barrier that physically hinders nanoparticles from approaching each other, thus ensuring colloidal stability.

Caption: Nanoparticle stabilization via 1-butanethiolate capping.

Controlling Nanoparticle Size and Anisotropy

The final size of nanoparticles is a direct consequence of the balance between the rates of nucleation and growth. This compound provides a powerful lever to control this balance. The molar ratio of the thiolate to the metal precursor is a critical parameter.[7][8][9]

-

High Thiol-to-Metal Ratio: A high concentration of thiolate leads to rapid surface passivation of newly formed nuclei. This inhibits further growth by preventing the addition of more metal atoms, resulting in a large number of very small nanoparticles.

-

Low Thiol-to-Metal Ratio: With less thiolate available, the initial nuclei are not fully capped, allowing for continued growth. This leads to the formation of fewer, but larger, nanoparticles.

This principle allows for the tunable synthesis of nanoparticles within a specific size range, as demonstrated in the table below.

| Au:Thiol Molar Ratio | Resulting Average Particle Diameter | Reference |

| 6:1 | Larger Particles | [8][9] |

| 1:1 | Intermediate Particles | [8][9] |

| 1:6 | Smaller Particles (~1.6 nm) | [8][9] |

| Caption: Table 1. Effect of Gold-to-Thiol Ratio on Nanoparticle Size. |

Furthermore, by binding preferentially to certain crystallographic facets, capping agents can direct anisotropic growth, leading to non-spherical shapes like nanorods or nanocubes.[10][11] While cetyltrimethylammonium bromide (CTAB) is more common for gold nanorod synthesis, the underlying principle of selective facet passivation by a capping agent is the key mechanism.[11][12]

As an Etching Agent for Size-Focusing

Beyond preventing growth, an excess of thiolate can actively reduce the size of existing nanoparticles in a process known as digestive ripening or etching.[13][14] This process is particularly useful for narrowing a broad size distribution (polydispersity) to yield highly uniform (monodisperse) nanoparticles. The mechanism involves the oxidative removal of metal atoms from the nanoparticle surface to form soluble metal-thiolate complexes, which are then redeposited onto other growing particles. This process is often facilitated by the presence of oxygen, which acts as a co-catalyst by generating radical species that initiate the etching.[13]

Caption: Workflow for nanoparticle size-focusing via etching.

In Two-Phase Synthesis and Phase Transfer

Many nanoparticle syntheses occur in an aqueous medium, while applications in catalysis, electronics, or drug delivery often require their dispersion in organic solvents. This compound is an excellent phase-transfer agent for this purpose.[15][16][17] In a biphasic system (e.g., water-toluene), the thiolate can coordinate to the nanoparticles in the aqueous phase. The hydrophobic butyl chain then partitions the entire nanoparticle-ligand complex into the organic phase.[18] This is the foundation of the widely used Brust-Schiffrin two-phase synthesis method, which produces highly stable, organic-soluble nanoparticles.[19][20]

Caption: Transferring nanoparticles from aqueous to organic phase.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Butanethiol and its salts have a strong, unpleasant odor.

Protocol 1: Two-Phase Synthesis of 1-Butanethiolate-Capped Gold Nanoparticles

This protocol is adapted from the Brust-Schiffrin method and utilizes this compound as the capping and phase-transfer agent.[19][20]

Materials & Equipment:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

This compound (NaS(CH₂)₃CH₃) or 1-Butanethiol (HS(CH₂)₃CH₃) and NaOH to generate in situ.

-

Tetraoctylammonium bromide (TOAB)

-

Sodium borohydride (NaBH₄), ice-cold solution

-

Toluene

-

Ethanol

-

Deionized water

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Phase Transfer of Gold Precursor:

-

Dissolve 30 mg of HAuCl₄·3H₂O in 25 mL of deionized water to create a pale yellow solution.

-

In a separate flask, dissolve 150 mg of TOAB in 40 mL of toluene.

-

Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase will become clear as the AuCl₄⁻ ions are transferred to the organic phase, which turns deep orange/red.

-

Separate the layers and collect the organic (toluene) phase.

-

-

Addition of Capping Agent:

-

Transfer the organic phase to a flask with a magnetic stir bar.

-

Add 65 mg of this compound to the stirring solution. The solution color may lighten slightly. Allow it to stir for 20 minutes to ensure complete coordination.

-

-

Reduction and Nanoparticle Formation:

-

Prepare a fresh, ice-cold solution of 35 mg of NaBH₄ in 20 mL of deionized water.

-

Add the NaBH₄ solution to the stirring organic phase dropwise over 10 minutes.

-

A rapid color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.

-

Allow the reaction to stir vigorously for at least 4 hours at room temperature to ensure complete reaction and ligand stabilization.

-

-

Purification:

-

Transfer the reaction mixture back to a separatory funnel and discard the aqueous layer.

-

Wash the organic phase twice with 25 mL of deionized water.

-

Reduce the volume of the toluene solution to ~5 mL using a rotary evaporator.

-

Induce precipitation of the nanoparticles by adding 100 mL of ethanol. The solution should become cloudy.

-

Store the solution at 4°C overnight to complete precipitation.

-

Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant.

-

Re-disperse the nanoparticle pellet in a minimal amount of toluene (~5 mL) and repeat the precipitation with ethanol. This wash step should be repeated twice more to remove excess TOAB and unbound thiol.

-

After the final wash, dry the nanoparticle pellet under vacuum. The resulting black powder can be stored long-term and re-dissolved in nonpolar organic solvents like toluene or hexane.

-

Protocol 2: Size-Focusing (Digestive Ripening) of Gold Nanoparticles

This protocol demonstrates the use of this compound to narrow the size distribution of pre-existing, polydisperse nanoparticles.

Materials & Equipment:

-

Pre-synthesized, polydisperse gold nanoparticles (e.g., from a citrate synthesis) dispersed in toluene.

-

This compound

-

Toluene

-

Heating mantle with temperature control and condenser

-

Magnetic stirrer and stir bars

-

Equipment for characterization (UV-Vis, TEM)

Step-by-Step Methodology:

-

Reaction Setup:

-

Disperse ~20 mg of the polydisperse gold nanoparticles in 50 mL of toluene in a round-bottom flask.

-

Add a large excess of this compound (e.g., a 10:1 molar ratio of thiol to surface gold atoms; this may require estimation or empirical optimization).

-

Equip the flask with a condenser and begin stirring.

-

-

Etching Process:

-

Heat the mixture to 80°C and maintain this temperature for 2-4 hours. The reaction should be open to the air to allow the presence of oxygen.[13]

-

Monitor the reaction by taking small aliquots over time and analyzing them with a UV-Vis spectrophotometer. A sharpening and blue-shift of the surface plasmon resonance (SPR) peak indicates a decrease in particle size and an increase in monodispersity.

-

-

Purification:

-

Once the SPR peak stabilizes, cool the reaction to room temperature.

-

Purify the nanoparticles using the ethanol precipitation method described in Protocol 1 (Step 4) to remove the excess thiol and any soluble gold-thiolate complexes.

-

Characterize the final product using TEM to confirm the reduction in size and polydispersity.

-

Essential Characterization

To validate the success of the synthesis and purification protocols, the following characterization techniques are essential:

-

UV-Visible Spectroscopy: For gold nanoparticles, the position and sharpness of the Surface Plasmon Resonance (SPR) peak provides immediate information about the approximate size and monodispersity. For particles >5 nm, the peak is typically around 520 nm. Smaller particles will have a blue-shifted or less distinct peak.

-

Transmission Electron Microscopy (TEM): This is the definitive method for determining the size, shape, and size distribution of the synthesized nanoparticles.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution, providing information about their aggregation state and the thickness of the ligand shell.

Conclusion

This compound is a cornerstone reagent in modern nanoparticle synthesis due to its remarkable versatility. Its ability to function as a robust capping agent, a precise controller of size, an effective etchant for monodispersity, and an efficient phase-transfer agent makes it indispensable for creating well-defined nanomaterials. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the power of this molecule, enabling the rational design and synthesis of nanoparticles tailored for advanced applications in medicine, catalysis, and materials science.

References

-

Rahme, K. (n.d.). Gold nanoparticles: synthesis, characterization, and bioconjugation. CORA. Available at: [Link]

-

Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. Available at: [Link]

-

Kao, Y.-C., et al. (2020). Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. The Journal of Physical Chemistry C, 124(22), 12142–12151. Available at: [Link]

-

Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. Available at: [Link]

-

Nanotechnology. (2024). Simple Synthesis of Gold Nanoparticles (AuNPs) | Step-by-Step Tutorial. YouTube. Available at: [Link]

-

(n.d.). The role of the capping agents on nanoparticle formation. ResearchGate. Available at: [Link]

-

Sardar, M., et al. (2007). Stable gold nanoparticles synthesis using but-2-yne-1,4-diol – a simple approach. Journal of Materials Chemistry, 17(39), 4268. Available at: [Link]

-

Ackerson, C. J., et al. (2010). Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles. PMC. Available at: [Link]

-

Murphy, C. J., et al. (2005). Anisotropic Metal Nanoparticles: Synthesis, Assembly, and Optical Applications. The Journal of Physical Chemistry B, 109(29), 13857–13870. Available at: [Link]

-

Singh, P., & Kumar, S. (2021). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. RSC Advances, 11(35), 21391–21412. Available at: [Link]

-

Sajanlal, P. R., et al. (2011). Anisotropic nanomaterials: structure, growth, assembly, and functions. Nano Reviews, 2(1), 5883. Available at: [Link]

-

Reiser, O., & Ackerson, C. J. (2015). Radicals are required for thiol etching of gold particles. PMC. Available at: [Link]

-

Al-Jarah, H. A., et al. (2016). Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles. PMC. Available at: [Link]

-

(n.d.). Effect of the addition of 1-butanethiol on native and P-modified Au... ResearchGate. Available at: [Link]

-

Yoon, B., et al. (2011). The Effect of the Capping Agents of Nanoparticles on Their Redox Potential. Journal of the American Chemical Society, 133(50), 20432–20441. Available at: [Link]

-

Frenkel, A. I., et al. (2005). Size-controlled synthesis and characterization of thiol-stabilized gold nanoparticles. The Journal of Chemical Physics, 123(18), 184701. Available at: [Link]

-

Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Available at: [Link]

-

Bour, J. R., et al. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. PMC. Available at: [Link]

-

(n.d.). One-pot synthesis of colloidal silicon quantum dots and surface functionalization via thiol-ene click chemistry. Royal Society of Chemistry. Available at: [Link]

-

Song, Y., et al. (n.d.). In Situ Observation of Place Exchange Reactions of Gold Nanoparticles. Correlation of Monolayer Structure and Stability. Available at: [Link]

-

Tsoy, O., et al. (2016). Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity. PMC. Available at: [Link]

-

Gittins, D. I., & Caruso, F. (2001). Phase transfer protocols in nanoparticle synthesis. ResearchGate. Available at: [Link]

-

Chen, Y.-C., et al. (2021). Silver Nanoparticle-Mediated Synthesis of Fluorescent Thiolated Gold Nanoclusters. MDPI. Available at: [Link]

-

Personick, M. L., et al. (2021). Kinetics of self-assembled monolayer formation on individual nanoparticles. PNAS, 118(11). Available at: [Link]

-